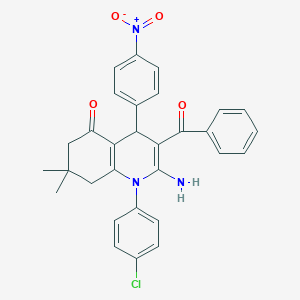
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one, also known as DCQ, is a quinoline derivative that has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain its anti-cancer properties. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for a variety of inflammatory and oxidative stress-related diseases. Additionally, this compound has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound that can be used as a positive control in experiments. However, there are also limitations to using this compound in lab experiments. It is a highly toxic compound that requires careful handling. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one. One potential direction is to further investigate its anti-cancer properties and potential as an anti-cancer agent. Another potential direction is to investigate its neuroprotective properties and potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential limitations for lab experiments.
Synthesemethoden
The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one involves the condensation of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one with 4-chlorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. This compound has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for a variety of inflammatory and oxidative stress-related diseases.
Eigenschaften
Molekularformel |
C30H26ClN3O4 |
|---|---|
Molekulargewicht |
528 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H26ClN3O4/c1-30(2)16-23-26(24(35)17-30)25(18-8-12-22(13-9-18)34(37)38)27(28(36)19-6-4-3-5-7-19)29(32)33(23)21-14-10-20(31)11-15-21/h3-15,25H,16-17,32H2,1-2H3 |
InChI-Schlüssel |
GZNCSHHTJXVCPU-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)








